2-Tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities. These compounds are characterized by a fused ring system consisting of pyridine and pyrimidine rings. Pyrido[2,3-d]pyrimidine derivative 1, in particular, has shown promising potential in various scientific research fields, including medicinal chemistry, due to its potent biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the cyclization of appropriate precursors. One common method involves the cyclization of N-cyclohexyl derivative with cyanoacetamide, followed by acylation or thioacylation and intramolecular heterocyclization . Another method includes the use of dicationic molten salts as catalysts, which provide high yields under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of pyrido[2,3-d]pyrimidine derivatives often employs scalable and environmentally friendly methods. The use of dicationic ionic liquids as catalysts has been documented for their efficiency and reusability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-d]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions include N-oxides, amino derivatives, and various substituted pyrido[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Pyrido[2,3-d]pyrimidine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidine derivatives involves their interaction with specific molecular targets. For instance, these compounds have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
- Pyrido[3,4-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
Comparison: Pyrido[2,3-d]pyrimidine derivatives are unique due to their specific ring fusion and substitution patterns, which confer distinct biological activities. Compared to other pyridopyrimidine derivatives, pyrido[2,3-d]pyrimidine derivatives have shown higher potency in inhibiting certain protein kinases and greater selectivity towards specific molecular targets .
Properties
Molecular Formula |
C23H19Cl3N4 |
---|---|
Molecular Weight |
457.8 g/mol |
IUPAC Name |
2-tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H19Cl3N4/c1-23(2,3)22-29-20(27)17-11-16(12-4-6-13(24)7-5-12)19(28-21(17)30-22)15-9-8-14(25)10-18(15)26/h4-11H,1-3H3,(H2,27,28,29,30) |
InChI Key |
QVFUKBUINZLPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=NC(=C(C=C2C(=N1)N)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.